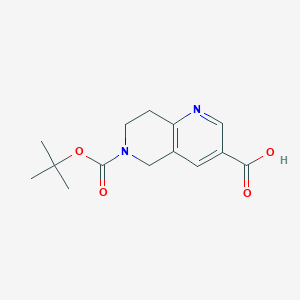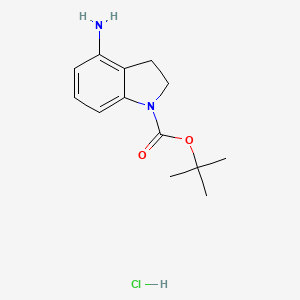
叔丁基4-氨基吲哚啉-1-羧酸盐盐酸盐
描述
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 . It is a potent drug used in scientific experiments to treat various diseases.
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is represented by the formula C13H19ClN2O2 . The exact mass is 234.13700 .Physical And Chemical Properties Analysis
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride has a boiling point of 370.4±41.0 °C at 760 mmHg . The molecular weight is 234.29400, and it has a LogP value of 3.21260 .科学研究应用
制备和合成应用
研究探索了叔丁基氨基吲哚啉羧酸酯及其衍生物在合成化学中的合成和用途。例如,研究重点关注通过 Diels-Alder 反应制备复杂结构,展示了该化合物作为合成复杂有机分子的前体的作用。叔丁基氨基吲哚啉衍生物在酸性底物的叔丁氧羰基化中的应用突出了它们在敏感分子中引入保护基团的重要性 (Saito 等人,2006; Saito 等人,2009)。
在药物开发中的用途
虽然叔丁基4-氨基吲哚啉-1-羧酸盐盐酸盐在药物开发中的直接应用没有得到强调,但相关研究表明类似化合物在药物化学中的用途。例如,N-叔丁基异喹啉显示出作为一种新型抗疟疾药的希望,突显了叔丁基氨基吲哚啉衍生物在药物发现中的潜力 (O’Neill 等人,2009)。
化学转化和衍生物
进一步的研究证明了叔丁基氨基吲哚啉衍生物在化学转化中的多功能性。例如,色烯衍生物的合成及其在抗肿瘤研究中的潜力展示了该化合物在创建生物活性分子中的应用 (Li 等人,2013)。此外,对硫代吗啉羧酸酰胺的研究强调了叔丁基氨基吲哚啉衍生物在抗菌研究中的作用 (Nagavelli 等人,2014)。
新型合成方法
使用叔丁基氨基吲哚啉衍生物的创新合成方法,例如三唑基丙氨酸类似物的点击化学合成,突出了该化合物对扩展合成化学工具箱的贡献 (Patil & Luzzio,2017)。
安全和危害
作用机制
Target of Action
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives, such as Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride, are involved in various biochemical pathways. They are known to affect the synthesis of aryl alkyl amines via alkylation reactions catalyzed by Pd . They also participate in the preparation of allyl- and arylindolines .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory effects .
生化分析
Biochemical Properties
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It is often used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . This compound interacts with enzymes such as rhodium prolinate complexes, which catalyze α-C-H activation and carbenoid insertion reactions . Additionally, it is involved in the synthesis of substituted indolines and tetrahydroquinolines through cycloaddition approaches . These interactions highlight the compound’s versatility in facilitating complex biochemical transformations.
Cellular Effects
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis . By interacting with specific proteins and enzymes, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and influencing downstream signaling pathways . This can result in the inhibition or activation of target enzymes, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further impacting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings .
Metabolic Pathways
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence key metabolic processes .
Transport and Distribution
The transport and distribution of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride within cells and tissues are critical factors that determine its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
Tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and its overall biological activity .
属性
IUPAC Name |
tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15;/h4-6H,7-8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELUCNCCIWDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187931-84-5 | |
| Record name | 1H-Indole-1-carboxylic acid, 4-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



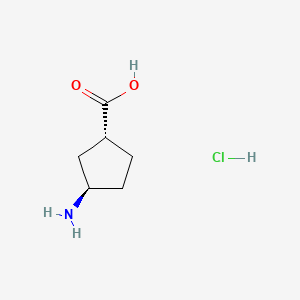
![[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester](/img/structure/B1377977.png)
![Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B1377981.png)
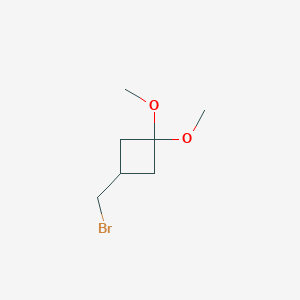
![Tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377983.png)
![6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate](/img/structure/B1377984.png)
![Benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1377985.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)
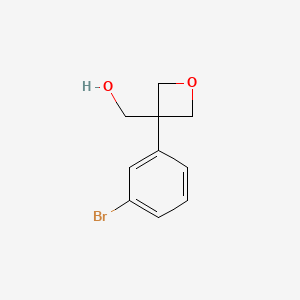

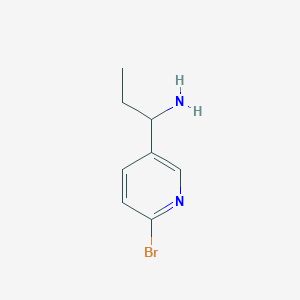
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
